molecular formula C21H17FN4O3 B11151971 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B11151971
M. Wt: 392.4 g/mol
InChI Key: JFVKNCJMEZTDSI-UHFFFAOYSA-N
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Description

2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridoindole core with a pyridazinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Pyridoindole Core: The initial step involves the synthesis of the 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core. This can be achieved through a cyclization reaction starting from appropriate precursors such as 2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions.

    Introduction of the Oxoethyl Group: The next step involves the introduction of the 2-oxoethyl group. This can be done via an alkylation reaction using ethyl bromoacetate in the presence of a base like potassium carbonate.

    Formation of the Pyridazinone Ring: The final step is the formation of the pyridazinone ring. This can be achieved through a condensation reaction with 2-furylhydrazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridazinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can facilitate this process.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium methoxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The indole and pyridazinone rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone stands out due to its combined pyridoindole and pyridazinone structure. This dual functionality provides unique reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C21H17FN4O3/c22-13-3-4-16-14(10-13)15-11-25(8-7-17(15)23-16)21(28)12-26-20(27)6-5-18(24-26)19-2-1-9-29-19/h1-6,9-10,23H,7-8,11-12H2

InChI Key

JFVKNCJMEZTDSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5

Origin of Product

United States

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